molecular formula C16H33ClNNaO2 B081713 (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt CAS No. 11140-78-6

(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt

Cat. No. B081713
CAS RN: 11140-78-6
M. Wt: 329.9 g/mol
InChI Key: DNZYZBVDWVPWLM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt, also known as DDA-CMC-Na, is a cationic surfactant that has been widely used in various scientific research applications. This compound is synthesized by the reaction of dodecylamine with sodium chloroacetate in the presence of sodium hydroxide. DDA-CMC-Na has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.

Mechanism Of Action

The mechanism of action of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is based on its cationic nature and its ability to interact with negatively charged cell membranes. The surfactant interacts with the cell membrane, disrupting its structure and allowing for the delivery of genes or drugs into the cell. The antimicrobial activity of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is based on its ability to disrupt the cell membrane of microorganisms, leading to their death.

Biochemical And Physiological Effects

(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt has been shown to have low toxicity and is relatively safe for use in laboratory experiments. However, it can cause irritation to the skin and eyes if it comes into contact with them. (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt has been shown to have a low hemolytic activity, indicating that it does not cause damage to red blood cells.

Advantages And Limitations For Lab Experiments

(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and has low toxicity, making it safe for use in laboratory settings. (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt also has a high gene and drug delivery efficiency, making it an ideal candidate for use in gene and drug delivery experiments. However, one limitation of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is that it can only be used in vitro experiments and cannot be used in vivo experiments.

Future Directions

There are several future directions for research on (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt. One area of research is the development of new antimicrobial agents based on the structure of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt. Another area of research is the development of new gene and drug delivery systems using (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt. Additionally, research could be conducted to explore the potential use of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt in other scientific research applications, such as tissue engineering and regenerative medicine.
In conclusion, (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is a cationic surfactant that has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research. The compound has shown promise in various scientific research applications, including gene delivery, drug delivery, and antimicrobial activity. Further research is needed to explore the full potential of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt in scientific research.

Synthesis Methods

(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is synthesized by the reaction of dodecylamine with sodium chloroacetate in the presence of sodium hydroxide. The reaction results in the formation of a cationic surfactant with a carboxymethyl group and a long hydrophobic tail. The synthesis of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is a relatively simple process that can be carried out in a laboratory setting.

Scientific Research Applications

(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt has been used in various scientific research applications, including gene delivery, drug delivery, and antimicrobial activity. The cationic nature of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt allows it to interact with negatively charged cell membranes, making it an ideal candidate for gene and drug delivery. (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt has also been shown to have antimicrobial activity against a variety of microorganisms, making it a potential candidate for the development of new antimicrobial agents.

properties

CAS RN

11140-78-6

Product Name

(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt

Molecular Formula

C16H33ClNNaO2

Molecular Weight

329.9 g/mol

IUPAC Name

sodium;2-[dodecyl(dimethyl)azaniumyl]acetate;chloride

InChI

InChI=1S/C16H33NO2.ClH.Na/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19;;/h4-15H2,1-3H3;1H;/q;;+1/p-1

InChI Key

DNZYZBVDWVPWLM-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-].[Na+].[Cl-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-].[Na+].[Cl-]

Other CAS RN

11140-78-6

synonyms

laurylbetain
lauryldimethyl betaine
lauryldimethylbetaine
sodium dodecyldimethylbetaine

Origin of Product

United States

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